molecular formula C7H3BrO2S2 B164421 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione CAS No. 133514-85-9

3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione

Cat. No.: B164421
CAS No.: 133514-85-9
M. Wt: 263.1 g/mol
InChI Key: CYPORGZYDUXZGE-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a thieno[3,2-b]thiophene-2,5-dione core. Thienothiophenes are known for their stability and electron-rich properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione typically involves the bromination of 6-methyl-thieno[3,2-b]thiophene-2,5-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienothiophenes, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

6-bromo-3-methylthieno[3,2-b]thiophene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrO2S2/c1-2-4-5(12-6(2)9)3(8)7(10)11-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPORGZYDUXZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=O)S2)Br)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376231
Record name 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133514-85-9
Record name 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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